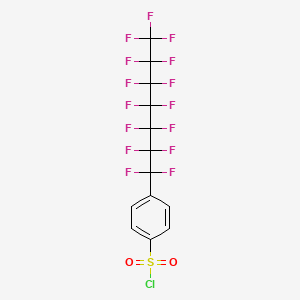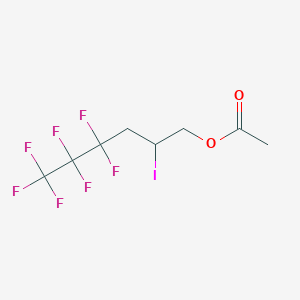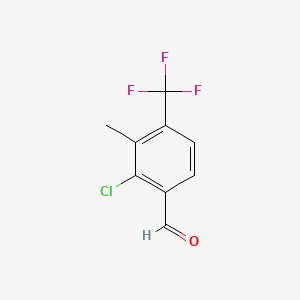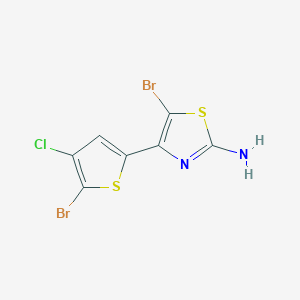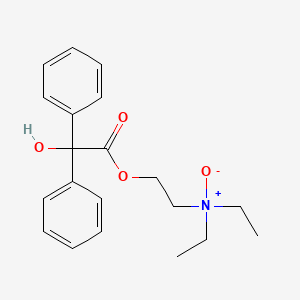
6-Methoxyhexyl(trimethyl)azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyhexyl(trimethyl)azanium;bromide, also known as hexyl(trimethyl)azanium bromide, is a quaternary ammonium compound. It is characterized by a hexyl chain attached to a trimethylammonium group, with a bromide ion as the counterion. This compound is known for its cationic nature and is often used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyhexyl(trimethyl)azanium;bromide typically involves the quaternization of hexylamine with trimethylamine in the presence of a brominating agent. The reaction can be carried out under mild conditions, often at room temperature, and in a solvent such as methanol or ethanol. The general reaction scheme is as follows:
Hexylamine+Trimethylamine+Brominating Agent→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
化学反応の分析
Types of Reactions
6-Methoxyhexyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phase Transfer Catalysis: Due to its cationic nature, it can facilitate the transfer of anions between different phases in a reaction mixture.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and sodium thiolate (NaS).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Phase Transfer Catalysis: Often used in conjunction with organic solvents and aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products include hexyl(trimethyl)azanium hydroxide or hexyl(trimethyl)azanium thiolate.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
6-Methoxyhexyl(trimethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the stabilization of protein structures and as a reagent in DNA extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and as an additive in various formulations.
作用機序
The mechanism of action of 6-Methoxyhexyl(trimethyl)azanium;bromide is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, facilitating various chemical and biological processes. In phase transfer catalysis, it helps transfer anions between immiscible phases, enhancing reaction rates. In biological systems, it can stabilize protein structures through hydrophobic and electrostatic interactions.
類似化合物との比較
Similar Compounds
- Hexyl(trimethyl)azanium chloride
- Hexyl(trimethyl)azanium iodide
- Dodecyl(trimethyl)azanium bromide
Comparison
6-Methoxyhexyl(trimethyl)azanium;bromide is unique due to its specific combination of a hexyl chain and a trimethylammonium group with a bromide counterion. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and stability. For example, dodecyl(trimethyl)azanium bromide has a longer alkyl chain, which can affect its solubility and interaction with biological membranes.
特性
分子式 |
C10H24BrNO |
|---|---|
分子量 |
254.21 g/mol |
IUPAC名 |
6-methoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24NO.BrH/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
FBJRYEFRYDLURE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCCCOC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
